Cas no 15125-93-6 (Hexyl 2-hydroxy-5-iodobenzoate)

Hexyl 2-hydroxy-5-iodobenzoate 化学的及び物理的性質
名前と識別子
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- Hexyl 2-hydroxy-5-iodobenzoate
- LogP
- AKOS015843138
- 15125-93-6
- A809148
- DTXSID70661187
- DB-063892
- Hexyl2-hydroxy-5-iodobenzoate
-
- インチ: InChI=1S/C13H17IO3/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h6-7,9,15H,2-5,8H2,1H3
- InChIKey: IRVINRLXYQRBMV-UHFFFAOYSA-N
- ほほえんだ: CCCCCCOC(=O)C1=C(C=CC(=C1)I)O
計算された属性
- せいみつぶんしりょう: 348.02181
- どういたいしつりょう: 348.02224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53
Hexyl 2-hydroxy-5-iodobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152744-5g |
hexyl 2-hydroxy-5-iodobenzoate |
15125-93-6 | 95% | 5g |
$626 | 2023-01-09 | |
Alichem | A019093333-1g |
Hexyl 2-hydroxy-5-iodobenzoate |
15125-93-6 | 95% | 1g |
400.00 USD | 2021-06-17 | |
Ambeed | A995323-1g |
Hexyl 2-hydroxy-5-iodobenzoate |
15125-93-6 | 95+% | 1g |
$185.0 | 2024-04-23 | |
Crysdot LLC | CD12139345-5g |
Hexyl 2-hydroxy-5-iodobenzoate |
15125-93-6 | 95+% | 5g |
$662 | 2024-07-23 |
Hexyl 2-hydroxy-5-iodobenzoate 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Hexyl 2-hydroxy-5-iodobenzoateに関する追加情報
Comprehensive Overview of Hexyl 2-hydroxy-5-iodobenzoate (CAS No. 15125-93-6): Properties, Applications, and Innovations
Hexyl 2-hydroxy-5-iodobenzoate (CAS No. 15125-93-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This ester derivative of 5-iodosalicylic acid combines a hexyl group with a hydroxyl and iodine-substituted benzoate moiety, resulting in unique chemical properties. Researchers and industry professionals frequently search for terms like "Hexyl 2-hydroxy-5-iodobenzoate synthesis," "CAS 15125-93-6 applications," and "iodobenzoate derivatives" to explore its potential. Its molecular structure, characterized by the iodo-aromatic ring, offers versatility in synthetic pathways and functional modifications.
The compound’s physicochemical properties, such as solubility in organic solvents and thermal stability, make it a valuable intermediate in fine chemical synthesis. Recent studies highlight its role in developing UV-absorbing materials and bioactive molecules, aligning with trends in sustainable chemistry and green synthesis. Users often inquire about "eco-friendly production methods for iodobenzoates" or "Hexyl 2-hydroxy-5-iodobenzoate safety data," reflecting growing environmental and safety concerns. Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with industry standards.
In pharmaceuticals, Hexyl 2-hydroxy-5-iodobenzoate serves as a precursor for anti-inflammatory agents and antimicrobial compounds. Its iodine moiety enhances binding affinity in drug-receptor interactions, a topic frequently searched as "iodinated drug design." Meanwhile, agrochemical applications leverage its pesticidal properties, with queries like "iodobenzoate-based pesticides" gaining traction. Innovations in nanotechnology further explore its use in functional coatings and sensors, addressing demands for smart materials.
Market trends indicate rising interest in high-purity Hexyl 2-hydroxy-5-iodobenzoate, driven by R&D investments. Regulatory frameworks, such as REACH and FDA guidelines, ensure safe handling and commercialization. FAQs like "where to buy CAS 15125-93-6" or "technical specifications of iodobenzoate esters" underscore its commercial relevance. Future research may focus on catalytic synthesis and biodegradability, aligning with circular economy principles.
In summary, Hexyl 2-hydroxy-5-iodobenzoate (CAS No. 15125-93-6) exemplifies the intersection of innovation and utility. Its multifaceted applications, from life sciences to advanced materials, position it as a compound of enduring scientific and industrial value. By addressing user queries and industry trends, this overview bridges knowledge gaps while emphasizing safety, sustainability, and cutting-edge developments.
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